Adipokinetic hormone, beetle

NMR spectroscopy Peptide conformation Structure-activity relationship

Adipokinetic hormone, beetle (CAS 134599-16-9), designated Mem-CC, is an endogenous insect neuropeptide of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family isolated from the corpora cardiaca of beetles such as *Melolontha melolontha* and *Geotrupes stercorosus*. The peptide has the primary sequence pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH₂, a molecular formula of C₄₇H₆₁N₁₁O₁₄, and a molecular weight of 1004.1 g/mol.

Molecular Formula C47H61N11O14
Molecular Weight 1004.1 g/mol
CAS No. 134599-16-9
Cat. No. B139126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipokinetic hormone, beetle
CAS134599-16-9
Synonymsadipokinetic hormone, beetle
Mem-CC
pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH2
Molecular FormulaC47H61N11O14
Molecular Weight1004.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C47H61N11O14/c1-23(2)16-31(53-41(66)29-13-14-38(62)51-29)42(67)55-33(19-37(48)61)44(69)54-32(17-24-9-11-26(60)12-10-24)43(68)57-35(22-59)47(72)58-15-5-8-36(58)46(71)56-34(20-39(63)64)45(70)52-30(40(49)65)18-25-21-50-28-7-4-3-6-27(25)28/h3-4,6-7,9-12,21,23,29-36,50,59-60H,5,8,13-20,22H2,1-2H3,(H2,48,61)(H2,49,65)(H,51,62)(H,52,70)(H,53,66)(H,54,69)(H,55,67)(H,56,71)(H,57,68)(H,63,64)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1
InChIKeyHLCQDPIFDXVYDA-VTGDPKQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adipokinetic Hormone, Beetle (CAS 134599-16-9): Core Identity, Sequence, and Structural Foundation for Scientific Selection


Adipokinetic hormone, beetle (CAS 134599-16-9), designated Mem-CC, is an endogenous insect neuropeptide of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family isolated from the corpora cardiaca of beetles such as *Melolontha melolontha* and *Geotrupes stercorosus* [1]. The peptide has the primary sequence pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH₂, a molecular formula of C₄₇H₆₁N₁₁O₁₄, and a molecular weight of 1004.1 g/mol . Mem-CC is distinguished within its class by a unique charged aspartate at position 7 and an aromatic tyrosine at position 4, structural deviations that confer a distinct conformational profile critical for receptor interaction [2].

Endogenous AKH neuropeptide specific to scarabaeoid beetles
Unique Tyr⁴/Asp⁷ motif defines distinct receptor-interaction profile
Supports trehalose mobilization, Ca²⁺ signaling, and AKH receptor pharmacology assays

Why Generic AKH/RPCH Peptides Cannot Substitute for Mem-CC in Beetle Physiology Research and Species-Specific Bioassays


Adipokinetic hormones are not functionally interchangeable across insect orders or even within Coleoptera. The bioactivity of an AKH peptide is exquisitely dependent on its amino acid sequence; potency in a given species correlates directly with sequence similarity to the organism's endogenous hormone [1]. Mem-CC possesses two defining structural features—a Tyr⁴ residue and a charged Asp⁷ residue—that are rare or absent in most other AKH family members, which typically feature Phe⁴ and Asn⁷ [2]. These deviations result in a unique conformation of the critical β-turn region (residues 4–8), altering the orientation of key side chains involved in receptor binding. Consequently, substituting Mem-CC with a related octapeptide like Tem-HrTH (pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH₂) or Schgr-AKH-II will produce quantitatively and qualitatively different hypertrehalosemic and metabolic responses in beetle bioassays, invalidating cross-species functional comparisons [1].

Asp⁷ side-chain orientation in Mem-CC differs from Asn⁷ in Tem-HrTH; may alter receptor-binding mode and downstream response.
Tyr⁴/Phe⁴ substitution between Mem-CC and ancestral Schgr-AKH-II may shift species-receptor recognition in derived beetles.
Generic AKH peptides (e.g., Schgr-AKH-II) may not reproduce calcium-dependent hypertrehalosemic signaling observed in homologous beetle systems.

Quantitative Differentiation Evidence for Mem-CC (CAS 134599-16-9) Against Structural Analogs in Bioassays and Structural Studies


Unique Receptor-Binding Conformation of Mem-CC Compared to Tem-HrTH and Del-CC Determined by NMR

Nuclear magnetic resonance (NMR) spectroscopy and restrained molecular dynamics simulations in DMSO revealed that Mem-CC (pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH₂) adopts a β-turn motif between residues 4–8 that differs markedly from that of the closely related analog Tem-HrTH (pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH₂). In Tem-HrTH, the Asn⁷ side chain projects outward from the β-turn, an orientation postulated to be essential for receptor interaction. In contrast, Mem-CC possesses an Asp⁷ residue whose side chain folds inward, occluding the receptor-binding interface and preventing the canonical interaction observed for Asn⁷-containing peptides [1].

NMR β-turn conformation
Head-to-head
Mem-CC: Asp⁷ side chain folds inward
Tem-HrTH: Asn⁷ side chain projects outward
Distinct binding interface for receptor pharmacology studies
NMR in DMSO; restrained MD simulations
NMR spectroscopy Peptide conformation Structure-activity relationship Receptor binding

Sequence Divergence and Differential Distribution of Mem-CC versus the Ancestral Beetle AKH (Schgr-AKH-II)

Phylogenetic analysis across the Coleoptera order reveals that Mem-CC is not the ancestral AKH peptide. The ancestral peptide for beetles is Schgr-AKH-II (pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH₂), which is found in the basal suborder Adephaga and is widely distributed in Hymenoptera, including honey bees [1]. In contrast, Mem-CC represents a derived, specialized AKH restricted to certain scarabaeoid and related beetle families, characterized by a Tyr⁴→Phe⁴ substitution and a Pro⁶→Thr⁶ substitution relative to the ancestral form [1][2].

Phylogenetic distribution
Class-level
Mem-CC: Derived, Tyr⁴/Pro⁶, restricted to Scarabaeoidea
Schgr-AKH-II: Ancestral, Phe⁴/Thr⁶, widespread Adephaga & Hymenoptera
Species-specific receptor co-evolution context
Two amino acid substitutions; mass spec & phylogenetic analysis
Phylogenetics Comparative endocrinology Coleoptera evolution AKH peptide diversity

Calcium-Dependent Hypertrehalosemic Signaling of Mem-CC in a Homologous Beetle System

In the homologous cetoniid beetle *Pachnoda sinuata*, Mem-CC elicits hypertrehalosemic activity via a calcium-dependent signaling cascade. Quantitative radioisotope studies demonstrate that Mem-CC significantly increases both the influx of extracellular ⁴⁵Ca²⁺ into fat body tissue and the efflux of ⁴⁵Ca²⁺ from pre-loaded fat body [1]. This calcium mobilization is linked to the activation of glycogen phosphorylase and subsequent trehalose synthesis. Critically, pharmacological inhibition with U 73122 (a phospholipase C inhibitor) abolishes the hypertrehalosemic effect but not the hyperprolinaemic effect of Mem-CC, indicating that distinct signaling pathways mediate different metabolic responses [2].

Ca²⁺-dependent signaling
Supporting evidence
Mem-CC increases ⁴⁵Ca²⁺ influx/efflux; hypertrehalosemic effect abolished by U 73122 (PLC inhibitor)
Defined hypertrehalosemic signaling endpoint for beetle models
In vitro/in vivo on Pachnoda sinuata fat body
Signal transduction Calcium flux Trehalose metabolism Beetle physiology

Validated Application Scenarios for Adipokinetic Hormone, Beetle (Mem-CC, CAS 134599-16-9) Based on Quantitative Differentiation Evidence


AKH Receptor Pharmacological Profiling and Conformation-Activity Studies

Mem-CC serves as a critical tool for structure-activity relationship (SAR) studies on AKH receptors, particularly in Coleoptera. The unique Asp⁷ side-chain conformation, determined by NMR [1], provides a distinct binding interface compared to Asn⁷-containing peptides like Tem-HrTH. This makes Mem-CC essential for experiments designed to map the pharmacophore of beetle AKH receptors and to understand how specific residues (Tyr⁴ and Asp⁷) influence receptor activation or antagonism.

Species-Specific Metabolic Research in Scarabaeoid Beetles

In physiological studies on beetles of the superfamily Scarabaeoidea (e.g., *Pachnoda sinuata*, *Melolontha melolontha*), Mem-CC is the authentic endogenous ligand. Its calcium-dependent, U 73122-sensitive hypertrehalosemic signaling pathway [2][3] is a defined functional endpoint that cannot be replicated by non-native AKH peptides. Using Mem-CC ensures that observed metabolic responses (trehalose elevation, proline synthesis) accurately reflect the in vivo hormonal control of energy mobilization in these species.

AKH Mimetic Insecticide Discovery Targeting Scarab Pest Beetles

The recognition that many pest beetle species (e.g., in Scarabaeoidea) possess AKHs different from the ancestral Schgr-AKH-II found in beneficial species like honey bees [4] opens a strategy for selective insecticide development. Mem-CC, as a representative derived beetle AKH, can be used as a lead structure to design mimetics that disrupt metabolism in target scarab pests while sparing beneficial insects that rely on Schgr-AKH-II signaling.

Application
Selection Property
Validation Focus
AKH receptor SAR studies
Conformation-specific binding interface (Asp⁷ orientation)
NMR-based pharmacophore mapping; receptor activation/antagonism assays
Scarabaeoid beetle metabolic studies
Authentic endogenous ligand with calcium-dependent signaling
Trehalose/proline elevation endpoints; U 73122 sensitivity
Selective insecticide lead design
Derived sequence distinct from beneficial insect AKH (Schgr-AKH-II)
Target pest vs. non-target species receptor selectivity screening

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